molecular formula C23H16N4O6S B5398857 4-[(4E)-4-{[5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-YL)furan-2-YL]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzene-1-sulfonamide

4-[(4E)-4-{[5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-YL)furan-2-YL]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzene-1-sulfonamide

Cat. No.: B5398857
M. Wt: 476.5 g/mol
InChI Key: HTBUPUZVYWJAKT-WOJGMQOQSA-N
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Description

4-[(4E)-4-{[5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-YL)furan-2-YL]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzene-1-sulfonamide is a complex organic compound that features multiple functional groups, including a sulfonamide, a pyrazole, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4E)-4-{[5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-YL)furan-2-YL]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as the furan and pyrazole derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization, distillation, and chromatography might be employed for purification.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The carbonyl groups in the pyrazole and isoindole rings can be reduced to alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The sulfonamide group is known for its bioactivity, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Sulfonamide derivatives are often used in antibiotics, diuretics, and antidiabetic drugs.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group could inhibit enzyme activity by mimicking the substrate or binding to the active site.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide used as an antibiotic.

    Furazolidone: A nitrofuran derivative

Properties

IUPAC Name

4-[(4E)-4-[[5-(1,3-dioxoisoindol-5-yl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O6S/c1-12-18(23(30)27(26-12)14-3-6-16(7-4-14)34(24,31)32)11-15-5-9-20(33-15)13-2-8-17-19(10-13)22(29)25-21(17)28/h2-11H,1H3,(H2,24,31,32)(H,25,28,29)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBUPUZVYWJAKT-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC4=C(C=C3)C(=O)NC4=O)C5=CC=C(C=C5)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC4=C(C=C3)C(=O)NC4=O)C5=CC=C(C=C5)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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